
Dexamethasone phosphate
Descripción general
Descripción
Dexamethasone sodium phosphate (DSP) is a water-soluble ester prodrug of dexamethasone, a potent synthetic glucocorticoid. It is widely used for its anti-inflammatory, immunosuppressive, and anti-endotoxic properties in conditions such as preterm labor, spinal cord edema, rheumatoid arthritis, and ocular inflammation . DSP’s phosphate ester group enhances solubility, enabling intravenous or intramuscular administration, and is rapidly hydrolyzed to active dexamethasone in vivo . This article provides a detailed comparison of DSP with structurally and functionally related compounds, including betamethasone esters, other dexamethasone derivatives, and nonsteroidal anti-inflammatory drugs (NSAIDs), supported by pharmacokinetic, clinical, and formulation data.
Métodos De Preparación
Multi-Step Synthesis from Dexamethasone Acetate Epoxide
The conventional preparation of dexamethasone phosphate, as outlined in CN105326788A, involves a five-step synthesis starting from dexamethasone acetate epoxide . This method emphasizes controlled reaction conditions and precise stoichiometric ratios to maximize yield and purity.
Ring-Opening Reaction
The process initiates with a ring-opening reaction using dexamethasone acetate epoxide as the starting material. Hydrofluoric acid (HF) and dimethylformamide (DMF) are introduced under cryogenic conditions (-10°C to 0°C) to cleave the epoxide ring, forming dexamethasone acetate. The molar ratios of reactants are critical:
-
Dexamethasone acetate epoxide : HF : DMF = 1:92:44 (mol/mol) .
This step achieves a conversion rate exceeding 99% within 3 hours, ensuring minimal residual starting material .
Alkali-Catalyzed Hydrolysis
The dexamethasone acetate undergoes hydrolysis in a methanol solution containing sodium carbonate (Na₂CO₃) at 20–30°C. The reaction completes within 10 minutes, yielding dexamethasone with a molar ratio of 1:4:214 (dexamethasone acetate : Na₂CO₃ : methanol) . This rapid hydrolysis avoids degradation byproducts, preserving the steroid backbone’s integrity.
Pyrophosphoryl Chloride Esterification
Esterification with pyrophosphoryl chloride in tetrahydrofuran (THF) introduces the phosphate group at the 21-position of dexamethasone. The reaction proceeds at a molar ratio of 1:5:19 (dexamethasone : pyrophosphoryl chloride : THF), forming this compound . THF’s aprotic nature facilitates nucleophilic substitution, while pyrophosphoryl chloride acts as both a phosphorylating agent and acid catalyst.
Neutralization and Crystallization
This compound is neutralized with sodium hydroxide (NaOH) in methanol (1:2:169 molar ratio) to form the disodium salt. Subsequent recrystallization from methanol yields dexamethasone sodium phosphate crystalline solid, which is ball-milled to a fine powder .
Formulation Stabilization
The final injectable formulation incorporates excipients (e.g., glucose, lactose) and phosphate buffers (sodium hydrogen phosphate/dihydrogen phosphate) to maintain pH stability. Weight ratios of 1:0.01–59 (dexamethasone sodium phosphate : buffer) prevent hydrolysis and ensure long-term shelf life .
One-Step Synthesis from Dexamethasone
CN112094311B describes a streamlined one-step method that bypasses intermediate isolation, enhancing industrial scalability . This approach reduces solvent usage and processing time while maintaining high purity (>99%).
Esterification with Pyrophosphoryl Chloride
Dexamethasone reacts with pyrophosphoryl chloride in anhydrous THF under cryogenic conditions (-50°C to -60°C). A molar ratio of 1:5 (dexamethasone : pyrophosphoryl chloride) ensures complete conversion within 1 hour, minimizing side reactions .
Hydrolysis and Phase Extraction
Post-esterification, purified water hydrolyzes the intermediate, and toluene extracts unreacted reagents. Phase separation isolates the organic layer, which is alkalized with NaOH to pH 10, converting this compound to its disodium salt .
Decolorization and Crystallization
Activated carbon removes impurities, and acetone-induced crystallization yields dexamethasone sodium phosphate with 95–98% purity. This step eliminates the need for multiple recrystallizations, reducing solvent waste .
Comparative Analysis of Preparation Methods
The one-step method offers superior efficiency and cost-effectiveness, while the multi-step approach provides marginally higher purity. Both methods utilize pyrophosphoryl chloride for esterification but differ in hydrolysis and purification strategies.
Critical Process Parameters and Optimization
Temperature Control
-
Multi-Step Method : Ring-opening requires strict maintenance of -10°C to 0°C to prevent epoxide rearrangement .
-
One-Step Method : Esterification at -50°C to -60°C suppresses THF decomposition and byproduct formation .
Solvent Selection
-
THF : Enhances reagent solubility in both methods but necessitates anhydrous conditions to avoid hydrolysis .
-
Methanol : Serves as a recrystallization solvent in the multi-step method, while acetone enables rapid crystallization in the one-step process .
Buffer Systems
Phosphate buffers (Na₂HPO₄/NaH₂PO₄) in the final formulation stabilize dexamethasone sodium phosphate against pH fluctuations, preventing degradation into free dexamethasone .
Industrial Applications and Challenges
The one-step method’s reduced solvent usage and shorter processing time make it ideal for large-scale production. However, its slightly lower purity may necessitate additional polishing steps for injectable formulations. In contrast, the multi-step method’s high purity suits applications requiring stringent quality control, such as ophthalmic solutions.
Análisis De Reacciones Químicas
Stability Under Stress Conditions
Forced degradation studies reveal sensitivity to alkaline pH and oxidative agents :
Stress Condition | % Dexamethasone Phosphate Remaining (24 hours) | Key Degradation Products |
---|---|---|
pH 2 (acidic), 60°C | 96.3% | Minimal degradation |
pH 12 (alkaline), 60°C | 44.9% | Hydrolysis products (phosphate removal) |
3% H₂O₂ (oxidative), 60°C | 32.4% | Oxidized derivatives |
3% H₂O₂ + sunlight | 57.3% | Photo-oxidation products |
-
Key Findings :
In Vivo Enzymatic Conversion
This compound is hydrolyzed to active dexamethasone by alkaline phosphatases in the liver and blood :
textThis compound → (Phosphatase) → Dexamethasone + Phosphate
-
Pharmacokinetic Impact :
Recrystallization and Purification
Post-synthesis steps involve recrystallization to enhance purity :
-
Solvent System : Methanol or methanol/THF mixtures.
-
Temperature : 30–45°C during reduced-pressure concentration to avoid thermal degradation .
-
Yield Improvement : Activated carbon decolorization removes impurities, achieving ≥98% purity .
Comparative Reactivity with Dexamethasone
Property | This compound | Dexamethasone |
---|---|---|
Aqueous Solubility | 50 mg/mL | 0.1 mg/mL |
Lipid Solubility | Low (polar) | High (lipophilic) |
Permeability (e.g., perilymph) | 0.13% of applied dose | 2.31% of applied dose |
-
Structural Impact : The phosphate group increases polarity, reducing membrane permeability but enhancing injectable formulation stability .
Degradation Pathways in Formulations
Aplicaciones Científicas De Investigación
Pharmacokinetics and Administration Routes
DEX phosphate is known for its enhanced solubility compared to dexamethasone, which allows for higher concentrations to be administered with lower volumes. This property has significant implications for its use in intratympanic therapy, particularly for conditions such as Meniere’s disease and idiopathic sudden sensorineural hearing loss. Studies have shown that DEX phosphate enters perilymph predominantly through the round window, with pharmacokinetic assessments revealing that it has a slower entry compared to dexamethasone itself due to its polar nature .
Formulation | Concentration | Entry Site | Perilymph Concentration |
---|---|---|---|
DEX phosphate (liquid) | 4 mg/mL | Round Window | Significant |
DEX (suspension) | 94.2 μg/mL | Round Window | Comparable |
a. Otolaryngology
DEX phosphate is primarily utilized in otolaryngology for treating inner ear disorders. Its effectiveness in reducing inflammation and promoting recovery makes it a preferred choice for intratympanic injections .
b. Oncology
In oncology, DEX phosphate plays a role in managing side effects associated with chemotherapy, such as nausea and vomiting. It is also used to mitigate inflammation caused by tumors or their treatment . The drug's ability to enhance the efficacy of certain chemotherapeutics when used in combination therapies is under investigation, particularly in targeted delivery systems using mesenchymal stromal cells .
c. Respiratory Conditions
In pediatric medicine, DEX phosphate has been shown to effectively reduce the severity of croup in children when administered at doses greater than 0.3 mg/kg . Its anti-inflammatory properties are beneficial in managing acute exacerbations of asthma and other respiratory conditions.
Dosage Forms and Delivery Systems
DEX phosphate is available in various formulations, including injectable solutions, topical creams, and ophthalmic preparations. The choice of formulation often depends on the specific clinical scenario:
- Injectable Solutions : Used for rapid systemic effects or localized treatment.
- Topical Preparations : Employed in dermatological conditions to minimize systemic exposure while maximizing local effects.
- Ophthalmic Solutions : Utilized for treating ocular inflammation.
Case Studies and Research Findings
Several studies have documented the efficacy of DEX phosphate in various applications:
- A study assessing intratympanic administration reported that higher concentrations (up to 24 mg/mL) improved outcomes in patients with sudden sensorineural hearing loss compared to standard doses .
- Research on the use of DEX phosphate in combination with mesenchymal stem cells highlighted its potential for targeted drug delivery, enhancing therapeutic efficacy while reducing systemic toxicity .
Mecanismo De Acción
El fosfato de dexametasona ejerce sus efectos uniéndose al receptor de glucocorticoides, inhibiendo señales proinflamatorias y promoviendo señales antiinflamatorias . Esta interacción conduce a la supresión de las respuestas inmunitarias y la inflamación. Los objetivos moleculares incluyen diversas citocinas y factores de transcripción involucrados en la vía inflamatoria .
Compuestos Similares:
Cortisona: Menos potente que el fosfato de dexametasona y se utiliza para afecciones inflamatorias más leves.
Triamcinolona: Un corticosteroide tópico con propiedades antiinflamatorias similares.
Singularidad: El fosfato de dexametasona es único debido a su alta potencia y larga duración de acción en comparación con otros corticosteroides. Es significativamente más potente que la prednisolona y tiene un rango más amplio de aplicaciones .
Comparación Con Compuestos Similares
Comparison with Betamethasone Esters
Structural and Pharmacokinetic Differences
Betamethasone (as a 3:1 mixture of betamethasone sodium phosphate and acetate) and DSP share structural similarities as fluorinated glucocorticoids with high glucocorticoid receptor affinity. However, betamethasone acetate prolongs absorption, giving betamethasone a longer half-life (~36–54 hours) compared to DSP’s shorter duration (~24–36 hours) . DSP achieves peak plasma dexamethasone concentrations within 5 minutes of intravenous administration due to rapid hydrolysis, whereas betamethasone’s dual ester formulation delays peak bioavailability .
Table 1: Pharmacokinetic Comparison of DSP and Betamethasone
Parameter | Dexamethasone Phosphate | Betamethasone (Phosphate + Acetate) |
---|---|---|
Time to Peak (IV/IM) | 5 minutes (IV) | 1–2 hours (IM) |
Half-Life | ~24–36 hours | ~36–54 hours |
Bioavailability (Oral) | 70–90% | 70–90% |
Mineralocorticoid Activity | Negligible | Negligible |
Clinical Outcomes
- Respiratory Distress Syndrome (RDS): Betamethasone reduces RDS incidence more effectively than DSP (RR 0.56 vs. 0.68–0.93) .
- Intraventricular Hemorrhage (IVH): DSP significantly lowers IVH risk compared to betamethasone (RR 0.44, 95% CI 0.21–0.92) .
Table 2: Clinical Outcomes in Preterm Birth
Outcome | Betamethasone | This compound |
---|---|---|
RDS Incidence | ↓↓ | ↓ |
IVH Risk | ↔ | ↓↓ |
Neonatal Mortality | ↔ (RCTs) / ↓ (Cohorts) | ↔ |
Comparison with Other Dexamethasone Esters
Dexamethasone Sulphate (DS)
- Bioavailability: DS shows slower hydrolysis and lower peak plasma dexamethasone levels compared to DSP, resulting in reduced ACTH-suppressant activity .
- Anti-Endotoxic Effects: DSP demonstrates superior protective effects against endotoxin-induced shock compared to DS, attributed to faster dexamethasone release .
Dexamethasone Tertbutylacetate (DTA)
- Intra-Articular Duration: DTA’s lipophilic ester prolongs articular residence time (weeks) versus DSP’s shorter duration (days) .
Table 3: Dexamethasone Ester Comparisons
Ester | Solubility | Hydrolysis Rate | Clinical Use |
---|---|---|---|
Phosphate (DSP) | High | Rapid | Acute inflammation, IV/IM |
Sulphate (DS) | Moderate | Slow | Limited (experimental) |
Tertbutylacetate (DTA) | Low | Very slow | Intra-articular injections |
Comparison with Free Dexamethasone and NSAIDs
- Free Dexamethasone: DSP’s solubility enhances bioavailability over free dexamethasone, particularly in reducing spinal cord edema (specific gravity improvement: 22% vs. 15%) .
- NSAIDs (e.g., Indomethacin): DSP reduces prostaglandin E2 (PGE2) in spinal cord compression more effectively than indomethacin (65% vs. 40% reduction) .
Formulation and Stability Considerations
- Compatibility: DSP remains stable for ≥8 days in polypropylene syringes with ketamine or saline .
- Degradation: DSP degrades rapidly in high-concentration phosphate buffers (20% in 3 days at 100 mM) but remains stable in low-phosphate buffers .
Pharmacokinetic and Pharmacodynamic Profiles
- Population PK in Indian Women: Intramuscular DSP shows faster absorption (Tmax 1.2 hours) versus betamethasone phosphate-acetate (Tmax 2.5 hours) .
- Ocular Inflammation: Topical DSP inhibits leukocyte accumulation comparably to NSAIDs like BW755C but with broader anti-inflammatory pathways .
Clinical Implications and Recommendations
- Preterm Birth: Betamethasone may be preferred for RDS prevention, while DSP could reduce IVH risk in specific cohorts .
- Acute Inflammation: DSP’s rapid action favors use in spinal cord edema or endotoxic shock .
- Chronic Use: Lipophilic esters (e.g., DTA) are better suited for sustained intra-articular effects .
Actividad Biológica
Dexamethasone phosphate, specifically dexamethasone sodium phosphate (DEX), is a potent synthetic glucocorticoid with extensive biological activity. It is widely utilized for its anti-inflammatory and immunosuppressive properties across various medical conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Dexamethasone exerts its effects primarily through the activation of the glucocorticoid receptor (GR). Upon binding to GR, dexamethasone translocates to the nucleus and influences gene expression, leading to various physiological responses. The compound is known for its high selectivity for GR over the mineralocorticoid receptor (MR), which results in minimal mineralocorticoid activity. This characteristic distinguishes it from endogenous corticosteroids like cortisol, making it approximately 25 times more potent than hydrocortisone in terms of glucocorticoid activity .
Key Biological Activities
- Anti-inflammatory Effects : Dexamethasone inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its effectiveness in treating inflammatory conditions.
- Immunosuppressive Properties : It suppresses the immune response by affecting lymphocyte proliferation and function.
- Osteoblastic Differentiation : Dexamethasone promotes osteoblastic differentiation in bone marrow stromal cells, influencing bone metabolism .
In Vitro Findings
Dexamethasone has been shown to:
- Inhibit COX-2 mRNA expression induced by IL-1 in human articular chondrocytes.
- Suppress TNFα-induced cyclooxygenase-2 with an IC50 of 1 nM in MC3T3-E1 cells.
- Induce osteoblastic differentiation with increased mRNA expression of alkaline phosphatase, osteopontin, bone sialoprotein, and osteocalcin at concentrations as low as 10 μM .
In Vivo Findings
Research indicates that:
- A dosage of 2 mg/kg significantly reduces BrdU-labeled hepatocytes by 80% in male Fischer F344 rats.
- Dexamethasone pretreatment diminishes TNF and IL-6 expression after partial hepatectomy, indicating its role in modulating liver regeneration responses .
Pharmacokinetics
This compound's pharmacokinetic profile reveals that it has a relatively short half-life compared to its parent compound, dexamethasone. Studies have shown that while dexamethasone can penetrate biological barriers effectively, this compound exhibits slower permeability due to its polar characteristics .
Pharmacokinetic Parameter | Dexamethasone | This compound |
---|---|---|
Cmax (ng/mL) | 224 | 71 |
AUC (h·ng/mL) | 1060 | 700 |
Half-life (hours) | 36 | 27 |
Clinical Applications
This compound is frequently used in clinical settings for various indications:
- Respiratory Conditions : It has been shown to improve outcomes in children with mild croup when administered orally compared to nebulized forms or placebo. A study indicated that patients receiving oral dexamethasone had a significantly lower treatment failure rate (3 out of 85) compared to nebulized (12 out of 91) or placebo (10 out of 88) groups .
- Ophthalmic Applications : Administered intravitreally, this compound has demonstrated safety and efficacy in treating ocular inflammatory conditions .
- Intra-Articular Injections : The compound is also utilized in intra-articular delivery systems for managing joint inflammation and pain associated with conditions like arthritis .
Case Study 1: Pediatric Croup Management
In a randomized trial involving children diagnosed with mild croup, those treated with oral dexamethasone exhibited rapid symptom resolution and lower rates of subsequent medical care compared to those receiving nebulized treatments or placebo. This highlights the efficacy of this compound in pediatric emergency settings .
Case Study 2: Liver Regeneration
In a study focusing on liver regeneration post-surgery, dexamethasone significantly suppressed hepatocyte proliferation markers, indicating its potential role in modulating liver recovery processes following trauma or surgical intervention .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying dexamethasone phosphate and distinguishing it from free dexamethasone in formulations?
Use reverse-phase HPLC with UV detection (242 nm) and a C18 column (e.g., Luna C18(2)) for separation. Prepare a standard solution with USP this compound RS and a test solution from the sample. Calculate purity using peak area ratios and molecular weight corrections (516.41 for dexamethasone sodium phosphate vs. 472.45 for this compound) . For metabolite detection (e.g., free dexamethasone), employ LC-MS-MS with mobile phases optimized for polar compounds .
Q. How do pH and buffer composition influence the stability of this compound in aqueous solutions?
this compound degrades under acidic or alkaline conditions. Use a pH 9 buffer (boric acid, NaOH, MgCl₂) to stabilize enzymatic reactions (e.g., with alkaline phosphatase). For long-term storage in injectable formulations, adjust pH to 7.4 and include sodium bisulfite as an antioxidant to prevent adduct formation with impurities .
Q. What are the pharmacopeial acceptance criteria for dexamethasone sodium phosphate purity?
USP requires ≥97.0% and ≤102.0% of labeled dexamethasone sodium phosphate content. Chromatographic purity must show ≤1.0% free dexamethasone and resolution ≥1.0 between this compound and impurities. Relative standard deviation for peak areas should be ≤2.0% .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data between intramuscular (IM) and oral (PO) this compound be resolved?
Use population PK/PD modeling to account for bioavailability differences. For IM administration, incorporate a two-compartment model with first-order absorption, while PO data may require lag time and enterohepatic recycling parameters. Validate with cortisol suppression as a biomarker of adrenal suppression .
Q. What experimental designs mitigate variability in osteogenic differentiation studies using this compound?
Standardize FBS batches (≥10% concentration) and use 10⁻⁴ M dexamethasone sodium phosphate with 180 mM KH₂PO₄ to induce mineralization. Include β-glycerophosphate (10 mM) as a phosphate source. Monitor stage-specific gene expression (e.g., RUNX2, COL1A1) via qPCR to validate differentiation .
Q. How do hydrophobic interactions and self-association of this compound affect solution dynamics in high-concentration formulations?
Ultrasonic relaxation spectroscopy reveals self-association via hydrophobic interactions in aqueous solutions. Measure sound absorption and velocity at MHz frequencies to estimate aggregation rates. Use Eyring’s theory to calculate thermodynamic constants (ΔH‡, ΔS‡) and adjust ionic strength to minimize aggregation .
Q. What mechanisms underlie impurity formation in dexamethasone sodium phosphate injections, and how can they be controlled?
Impurity I forms via adduction between this compound and sodium bisulfite under high-temperature storage. Synthesize the impurity via prep-HPLC and characterize using NMR and QTOF-MS. Control by limiting bisulfite concentration to ≤0.1% and storing at 2–8°C .
Q. How should researchers address discrepancies in detection times for this compound in pharmacokinetic studies?
Variability arises from analytical sensitivity (e.g., LC-MS vs. immunoassays). Apply an International Screening Limit (ISL) of 0.1 ng/mL for plasma samples. For equine studies, use a 3-day detection window post-IV administration, validated via longitudinal sampling .
Q. Methodological Guidance for Data Contradictions
Q. How to resolve inconsistent potency results in this compound assays across laboratories?
- Cross-validate methods : Compare HPLC (USP) and LC-MS-MS results using a shared reference standard.
- Adjust for hydration states : Use Karl Fischer titration to account for water content in the reference material .
- Control buffer ionic strength : Variations in Na⁺/K⁺ ratios can alter chromatographic retention times .
Q. What strategies harmonize conflicting outcomes in dexamethasone’s anti-inflammatory efficacy across in vivo models?
- Dose normalization : Express doses as dexamethasone base (e.g., 3.8 mg this compound ≈ 3.3 mg base) .
- Timing optimization : Administer this compound 2 hours before LPS challenge in otolaryngology models to synchronize peak plasma levels with inflammatory cascades .
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-CXSFZGCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047430 | |
Record name | Dexamethasone phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-93-6 | |
Record name | Dexamethasone phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexamethasone phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.